

# Spectroscopic Profile of Saccharocarcin A: A Technical Guide

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## Compound of Interest

Compound Name: *Saccharocarcin A*

Cat. No.: *B10814137*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Saccharocarcin A**, a novel macrocyclic lactone. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and medicinal chemistry. All data is sourced from the primary literature detailing the isolation and structural elucidation of the saccharocarcin family of compounds.

## Introduction to Saccharocarcin A

**Saccharocarcin A** is a member of a family of novel tetronic acid analogs produced by the actinomycete *Saccharothrix aerocolonigenes* subsp. *antibiotica*. These compounds are characterized by a unique macrocyclic lactone structure, an ethyl or propyl side chain at C-23, a methyl group at C-16, and a novel sugar-amide at C-17. The structural elucidation of **Saccharocarcin A** and its congeners was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **Saccharocarcin A**.

## Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) was crucial in determining the elemental composition and molecular weight of **Saccharocarcin A**.

Parameter	Value
Molecular Formula	C <sub>50</sub> H <sub>74</sub> N <sub>2</sub> O <sub>15</sub>
Molecular Weight	946.5093
Ionization Mode	Fast Atom Bombardment (FAB)
Observed Ion (M+H) <sup>+</sup>	947.5171
Calculated Ion (M+H) <sup>+</sup>	947.5171

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The <sup>13</sup>C NMR spectrum provided the carbon framework of **Saccharocarcin A**. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon No.	Chemical Shift (ppm)	Carbon No.	Chemical Shift (ppm)
1	168.1	26	13.9
2	35.1	27	171.2
3	136.2	28	98.2
4	129.8	29	176.2
5	41.2	30	104.1
6	26.9	31	19.1
7	41.8	1'	102.1
8	27.9	2'	54.2
9	131.8	3'	78.2
10	132.1	4'	71.9
11	78.1	5'	70.1
12	38.2	6'	17.8
13	70.2	1''	98.9
14	40.1	2''	70.8
15	75.8	3''	72.1
16	36.2	4''	56.2
17	80.2	5''	75.1
18	14.1	6''	64.2
19	140.1	N-CH <sub>3</sub>	33.1
20	125.2	N-CH <sub>3</sub>	29.8
21	68.2	O-CH <sub>3</sub>	58.1
22	45.1		
23	30.1		

24	25.1
25	22.8

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H NMR spectrum provided detailed information about the proton environment in **Saccharocarcin A**. Chemical shifts ( $\delta$ ) are reported in ppm, and coupling constants (J) are in Hertz (Hz).

Proton No.	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
2	2.45, 2.60	m	10.5
3	5.80	d	
4	5.65	dd	
5	2.30	m	
6a	1.50	m	10.5, 4.5
6b	1.65	m	
7	1.80	m	
8a	1.40	m	
8b	1.55	m	7.0
9	5.40	t	
11	4.10	d	
12a	1.90	m	
12b	2.10	m	9.0
13	3.80	m	
14a	1.70	m	
14b	1.85	m	
15	3.90	m	8.0
16	1.95	m	
17	4.20	d	
18-CH <sub>3</sub>	0.95	d	
20	5.50	d	9.5
21	4.50	m	
22	2.20	m	

24	1.30	m	
25	1.25	m	
26-CH <sub>3</sub>	0.85	t	7.5
1'-H	4.80	d	3.5
2'-H	3.20	dd	9.5, 3.5
3'-H	3.60	t	9.5
4'-H	3.40	t	9.5
5'-H	3.70	m	
6'-CH <sub>3</sub>	1.20	d	6.0
1''-H	4.60	d	7.5
2''-H	3.50	dd	9.0, 7.5
3''-H	3.75	t	9.0
4''-H	3.10	m	
5''-H	3.30	m	
6''a	3.65	dd	11.5, 5.0
6''b	3.85	dd	11.5, 2.0
N-CH <sub>3</sub>	3.15	s	
N-CH <sub>3</sub>	2.95	s	
O-CH <sub>3</sub>	3.55	s	

## Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of **Saccharocarcin A**.

### Fermentation and Isolation

*Saccharothrix aerocolonigenes* subsp. *antibiotica* was cultured in a suitable fermentation medium. The fermentation broth was harvested and extracted with an organic solvent such as ethyl acetate. The crude extract was then subjected to a series of chromatographic separations, including silica gel chromatography, Sephadex LH-20 chromatography, and reverse-phase high-performance liquid chromatography (HPLC), to yield pure **Saccharocarcin A**.

## Mass Spectrometry

High-resolution mass spectra were acquired on a mass spectrometer using Fast Atom Bombardment (FAB) as the ionization technique. The sample was mixed with a suitable matrix (e.g., *m*-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate gas-phase ions. The exact mass measurements were used to determine the elemental composition.

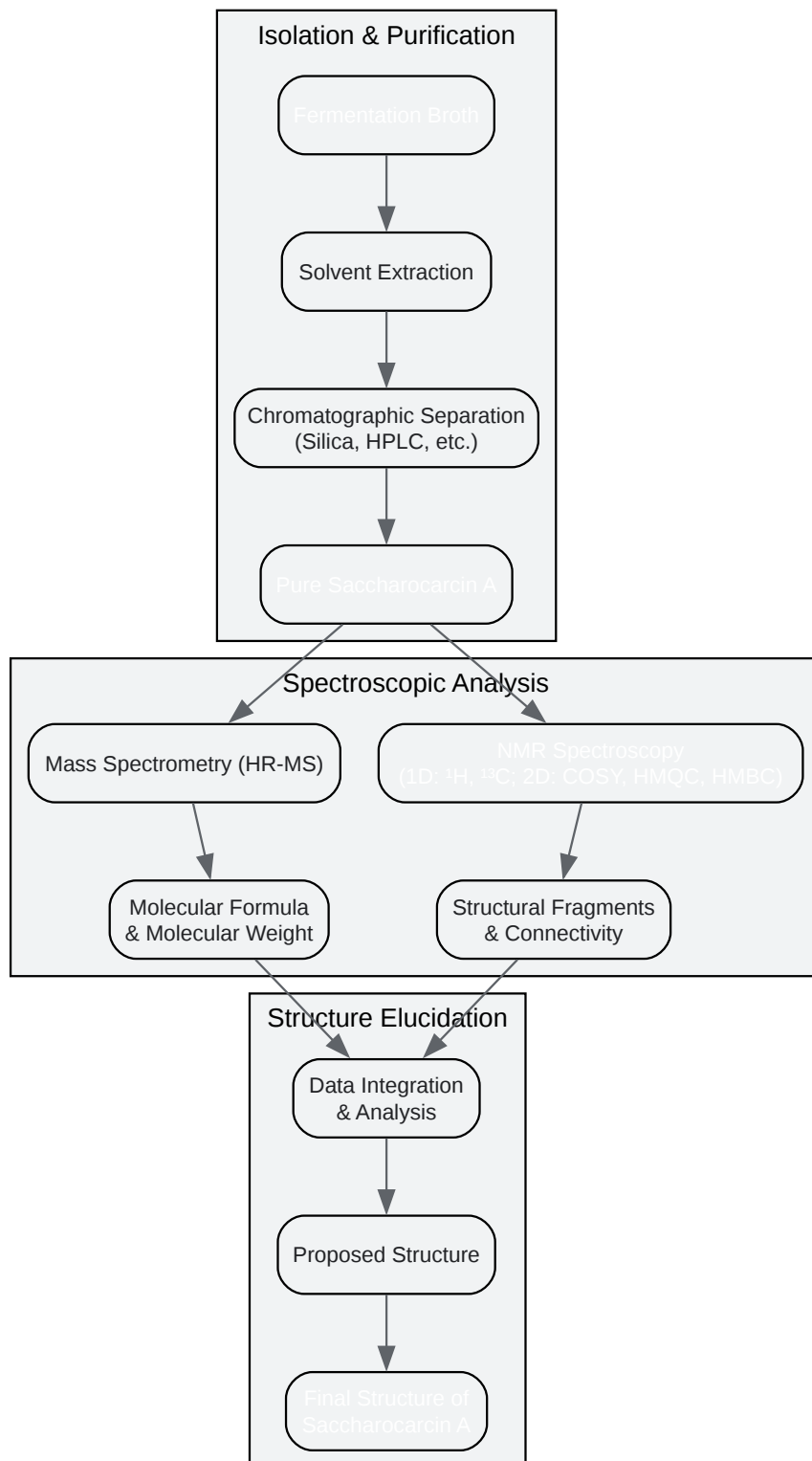
## NMR Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub> or CD<sub>3</sub>OD). <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired using standard pulse sequences. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the <sup>1</sup>H and <sup>13</sup>C NMR spectra.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like **Saccharocarcin A** using spectroscopic techniques.

## General Workflow for Natural Product Structure Elucidation

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Caption: Workflow of Spectroscopic Analysis.



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